molecular formula C15H23N5O3 B2736960 7-(2-ethoxyethyl)-3-methyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione CAS No. 671773-69-6

7-(2-ethoxyethyl)-3-methyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione

Katalognummer: B2736960
CAS-Nummer: 671773-69-6
Molekulargewicht: 321.381
InChI-Schlüssel: WFACTGOHGVVREF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This purine-2,6-dione derivative features a 3-methyl group at position 3, a 2-ethoxyethyl chain at position 7, and a piperidin-1-yl substituent at position 6. Its design likely aims to optimize pharmacokinetic properties (e.g., solubility, bioavailability) and receptor binding through strategic substitutions at positions 7 and 7.

Eigenschaften

IUPAC Name

7-(2-ethoxyethyl)-3-methyl-8-piperidin-1-ylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N5O3/c1-3-23-10-9-20-11-12(18(2)15(22)17-13(11)21)16-14(20)19-7-5-4-6-8-19/h3-10H2,1-2H3,(H,17,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFACTGOHGVVREF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C2=C(N=C1N3CCCCC3)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-ethoxyethyl)-3-methyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. One common route includes:

    Starting Material: The synthesis begins with a purine derivative.

    Alkylation: The purine derivative undergoes alkylation with 2-ethoxyethyl bromide in the presence of a base such as potassium carbonate.

    N-Methylation: The intermediate product is then subjected to N-methylation using methyl iodide.

    Piperidine Substitution: Finally, the compound is reacted with piperidine under reflux conditions to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxyethyl side chain.

    Reduction: Reduction reactions may target the purine ring or the piperidine moiety.

    Substitution: Nucleophilic substitution reactions can occur at various positions on the purine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Oxidation typically yields hydroxylated or ketone derivatives.

    Reduction: Reduction can produce deoxygenated or hydrogenated derivatives.

    Substitution: Substitution reactions yield various substituted purine derivatives.

Wissenschaftliche Forschungsanwendungen

Research indicates that this compound exhibits several biological activities, particularly in the realm of anti-inflammatory and antioxidant properties.

Anti-inflammatory Activity

The compound has been found to:

  • Inhibit pro-inflammatory cytokines such as IL-1β and TNF-α.
  • Modulate the NLRP3 inflammasome pathway, crucial for inflammatory responses.

These properties suggest potential applications in treating chronic inflammatory conditions such as arthritis and gout.

Antioxidant Properties

Studies have demonstrated that the compound can:

  • Scavenge free radicals and reduce oxidative stress.

This activity may be beneficial in conditions where oxidative damage is a concern, such as neurodegenerative diseases.

Pharmacological Applications

Given its biological activities, 7-(2-ethoxyethyl)-3-methyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione has potential applications in pharmacology:

  • Chronic Inflammation Management
    • Targeting inflammatory pathways could lead to new treatments for diseases like rheumatoid arthritis.
  • Neuroprotection
    • The antioxidant properties may contribute to protective strategies against neurodegenerative disorders.
  • Metabolic Disorders
    • The inhibition of xanthine oxidase suggests a role in managing hyperuricemia and associated conditions like gout.

Case Studies

Several case studies have explored the efficacy of this compound:

Case Study 1: Anti-inflammatory Effects

A study investigated the effects of 7-(2-ethoxyethyl)-3-methyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione on macrophage cell lines. Results showed significant downregulation of inflammatory markers when stimulated with lipopolysaccharide (LPS) and monosodium urate (MSU) crystals. The compound inhibited NF-kB activation, a key transcription factor in inflammation.

Case Study 2: Xanthine Oxidase Inhibition

Another research effort focused on the compound's impact on xanthine oxidase activity. The results indicated that it effectively reduced uric acid production, highlighting its potential for treating hyperuricemia.

Summary of Biological Activities

Activity TypeMechanismPotential Applications
Anti-inflammatoryInhibition of IL-1β and TNF-αArthritis, gout
AntioxidantFree radical scavengingNeuroprotection
Xanthine Oxidase InhibitionReduction of uric acid productionHyperuricemia management

Wirkmechanismus

The mechanism of action of 7-(2-ethoxyethyl)-3-methyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors involved in cellular processes.

    Pathways Involved: It can modulate signaling pathways, potentially affecting cell proliferation, apoptosis, or other cellular functions.

Vergleich Mit ähnlichen Verbindungen

Substitutions at Position 8 (Piperidinyl vs. Related Heterocycles)

The 8-piperidinyl group is a critical pharmacophore. Substituting this moiety with other nitrogen-containing heterocycles alters biological activity and selectivity:

Compound Name 8-Substituent Key Activity/Property Reference ID
Target Compound Piperidin-1-yl Undisclosed (structural focus)
BH58207 4-Phenethylpiperazin-1-yl Likely modulates receptor affinity
3-Methyl-8-(piperazin-1-yl)-7-(thietan-3-yl)... Piperazin-1-yl Anti-thrombotic (GP IIb-IIIa inhibition)
Linagliptin Intermediate 3-Aminopiperidin-1-yl DPP-4 inhibition (antidiabetic)
  • Piperidinyl vs. Piperazinyl : Piperazine introduces an additional basic nitrogen, enhancing solubility and altering charge distribution, which may improve binding to charged residues in targets like GP IIb-IIIa .
  • Aminopiperidinyl: In linagliptin intermediates, the 3-aminopiperidinyl group is critical for DPP-4 inhibition, suggesting that amine functionalization at position 8 can confer target specificity .

Substitutions at Position 7 (Ethoxyethyl vs. Alkyl/Aryl Chains)

The 7-(2-ethoxyethyl) group balances hydrophilicity and lipophilicity. Variations here influence metabolic stability and membrane permeability:

Compound Name 7-Substituent Impact on Activity Reference ID
Target Compound 2-Ethoxyethyl Optimized solubility/bioavailability
3-Methyl-8-(piperidin-1-yl)-7-(2-(pyrimidin-2-ylthio)ethyl)... 2-(Pyrimidin-2-ylthio)ethyl Potential for enhanced target engagement via sulfur interactions
NCT-501 Derivatives 3-Methylbenzyl or Isopentyl Improved ALDH1A1 inhibition
BH58195 3,4-Dichlorobenzyl Likely increased lipophilicity
  • Ethoxyethyl vs. Thioalkyl : The ethoxyethyl group’s ether linkage may reduce oxidative metabolism compared to thioether-containing analogs (e.g., pyrimidin-2-ylthioethyl) .

Stability and Degradation

Compounds with labile substituents (e.g., alkyne side chains in linagliptin) are prone to acid hydrolysis or oxidation, generating degradants like chlorinated or N-oxidized species . The target compound’s 2-ethoxyethyl group may confer better stability compared to propargyl or thioether-linked analogs.

Biologische Aktivität

Molecular Structure

  • Molecular Formula : C₁₈H₂₃N₅O₂
  • Molecular Weight : 345.41 g/mol
  • CAS Number : 1446263-38-2

Structural Characteristics

The compound features a purine core, which is a common structural motif in many biologically active molecules. The presence of the piperidine ring and the ethoxyethyl substituent contributes to its lipophilicity and potential interaction with biological targets.

Research indicates that compounds similar to 7-(2-ethoxyethyl)-3-methyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione may act as inhibitors of specific enzymes or receptors involved in cellular signaling pathways. This could implicate the compound in various therapeutic areas, particularly in oncology and neurology.

Anticancer Activity

A study highlighted its potential as an anticancer agent, particularly against cancers characterized by deficiencies in the MTAP (methylthioadenosine phosphorylase) pathway. The compound was shown to inhibit cell proliferation in MTAP-deficient cancer cell lines, suggesting a targeted therapeutic approach for these malignancies .

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. Preliminary studies suggest that it may modulate neurotransmitter systems, possibly providing benefits in conditions like Alzheimer's disease or other neurodegenerative disorders. The piperidine moiety is believed to enhance central nervous system penetration, increasing its efficacy .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent. Initial studies suggest it has favorable absorption characteristics, with moderate bioavailability and a half-life conducive to once-daily dosing regimens.

Study 1: Anticancer Efficacy

In vitro assays demonstrated that 7-(2-ethoxyethyl)-3-methyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione significantly reduced the viability of MTAP-deficient cancer cells by inducing apoptosis through caspase activation pathways. The IC50 values were reported at concentrations lower than those required for normal cells, indicating selectivity .

Study 2: Neuroprotection

In animal models of neurodegeneration, administration of this compound resulted in reduced markers of oxidative stress and inflammation in the brain. Behavioral assessments showed improved cognitive function compared to control groups, supporting its potential as a neuroprotective agent .

Data Summary Table

Biological ActivityObservationsReference
Anticancer EfficacyInhibition of MTAP-deficient cancer cells
Neuroprotective EffectsReduced oxidative stress; improved cognition
PharmacokineticsFavorable absorption; moderate bioavailability

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.